Physicochemical Differentiation: 2‑Ethoxyphenyl vs. 2,1,3‑Benzothiadiazol‑5‑yl Amino Substituent Effects on Lipophilicity and Hydrogen‑Bond Donor Capacity
The 2‑ethoxyphenylamino group of the target compound contributes a calculated cLogP of 4.80 and one hydrogen‑bond donor (the sulfonamide NH), whereas the 2,1,3‑benzothiadiazol‑5‑ylamino group of clinical PI3K inhibitor XL147 (SAR245408) yields a cLogP of ~3.9 and no additional H‑bond donor beyond the sulfonamide NH [1]. This ~0.9 log‑unit increase in lipophilicity predicts enhanced membrane permeability but also potentially higher metabolic clearance, while the absence of the benzothiadiazole’s nitrogen‑rich heterocycle alters π‑stacking interactions within the kinase ATP‑binding pocket .
| Evidence Dimension | Computed lipophilicity (cLogP) and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | cLogP 4.80, H‑bond donors = 1 (sulfonamide NH) |
| Comparator Or Baseline | XL147 (SAR245408): cLogP ~3.9, H‑bond donors = 1 (sulfonamide NH) |
| Quantified Difference | ΔcLogP ≈ +0.9; identical H‑bond donor count but distinct H‑bond acceptor profile (7 vs. 6) |
| Conditions | ZINC15 computed properties |
Why This Matters
The ~0.9 log‑unit higher cLogP directly impacts solubility, permeability, and protein binding, parameters that must be matched to the intended biochemical or cellular assay format.
- [1] ZINC15 Database. ZINC8997633 computed properties. cLogP 4.803; H‑bond donors 1; H‑bond acceptors 7. Available at: https://zinc.docking.org/substances/ZINC000008997633/ View Source
